molecular formula C16H20ClNO B586456 N,N-Didemethylorphenadrine Hydrochloride CAS No. 17752-32-8

N,N-Didemethylorphenadrine Hydrochloride

Cat. No.: B586456
CAS No.: 17752-32-8
M. Wt: 277.792
InChI Key: ZSAFKNCEEQHGFV-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N-Didemethylorphenadrine Hydrochloride typically involves the reaction of orphenadrine with specific reagents to remove the methyl groups. The process includes:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions: N,N-Didemethylorphenadrine Hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

N,N-Didemethylorphenadrine Hydrochloride is widely used in scientific research due to its unique properties:

Mechanism of Action

The mechanism of action of N,N-Didemethylorphenadrine Hydrochloride involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Biological Activity

N,N-Didemethylorphenadrine hydrochloride is a metabolite of orphenadrine, a compound primarily known for its muscle relaxant and analgesic properties. This article explores the biological activity of N,N-didemethylorphenadrine, focusing on its pharmacological effects, mechanisms of action, and clinical implications based on recent research findings.

Overview of Orphenadrine and Its Metabolites

Orphenadrine is a centrally acting muscle relaxant that acts as a nonselective antagonist of muscarinic acetylcholine receptors. It is primarily used to relieve muscle pain and spasms associated with various conditions such as acute muscle injuries and chronic pain syndromes. The metabolism of orphenadrine involves N-demethylation, producing pharmacologically active metabolites, including N,N-didemethylorphenadrine .

Chemical Structure

  • Chemical Formula : C16H19NO
  • Molecular Weight : Approximately 255.33 g/mol

N,N-Didemethylorphenadrine exhibits several mechanisms of action that contribute to its biological effects:

  • Anticholinergic Activity : It inhibits muscarinic acetylcholine receptors, which reduces excitatory neurotransmission in the central nervous system, leading to muscle relaxation.
  • NMDA Receptor Antagonism : This compound also acts as an antagonist at NMDA receptors, which may play a role in modulating pain perception and motor control .
  • Histamine H1 Receptor Antagonism : The compound's activity at histamine receptors can contribute to its sedative effects .

Pharmacokinetics

The pharmacokinetic profile of N,N-didemethylorphenadrine remains less characterized compared to its parent compound. However, it is known that:

  • Absorption : It is well absorbed in the gastrointestinal tract.
  • Metabolism : Primarily metabolized in the liver through cytochrome P450 enzymes.
  • Half-Life : Estimated half-life ranges from 13 to 20 hours for orphenadrine, suggesting potential similarities for its metabolites .

Analgesic Effects

N,N-Didemethylorphenadrine has shown promise in alleviating pain associated with muscle spasms. Its dual mechanism of action—acting both on NMDA receptors and muscarinic receptors—may enhance its efficacy in pain management compared to other muscle relaxants .

Case Studies

A review of clinical case studies highlights the effectiveness of orphenadrine (and by extension its metabolites) in treating conditions such as:

  • Chronic Pain Syndromes : Patients with fibromyalgia reported significant relief when treated with orphenadrine, suggesting that N,N-didemethylorphenadrine may contribute to these outcomes.
  • Drug-Induced Parkinsonism : As an adjunct therapy, orphenadrine has been beneficial in managing symptoms associated with neuroleptic-induced movement disorders .

Data Summary

PropertyValue
Chemical NameN,N-Didemethylorphenadrine
Chemical FormulaC16H19NO
Molecular Weight255.33 g/mol
Mechanisms of ActionAnticholinergic, NMDA antagonist
Therapeutic UsesMuscle relaxant, analgesic
Half-Life13 - 20 hours

Research Findings

Recent studies have explored the interactions and effectiveness of orphenadrine and its metabolites:

  • Pharmacokinetic Studies : Research utilizing high-performance liquid chromatography has detailed the metabolic pathways leading to N,N-didemethylorphenadrine formation from orphenadrine .
  • Bioavailability Studies : Investigations into the bioequivalence of orphenadrine formulations indicate that its metabolites may play a role in therapeutic efficacy .

Properties

IUPAC Name

2-[(2-methylphenyl)-phenylmethoxy]ethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO.ClH/c1-13-7-5-6-10-15(13)16(18-12-11-17)14-8-3-2-4-9-14;/h2-10,16H,11-12,17H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSAFKNCEEQHGFV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(C2=CC=CC=C2)OCCN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.79 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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